molecular formula C8H4BrNO B1291470 4-Bromo-3-formylbenzonitrile CAS No. 89003-95-2

4-Bromo-3-formylbenzonitrile

Cat. No.: B1291470
CAS No.: 89003-95-2
M. Wt: 210.03 g/mol
InChI Key: BFXZVSRDZFPABM-UHFFFAOYSA-N
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Description

4-Bromo-3-formylbenzonitrile is an organic compound with the molecular formula C8H4BrNO It is characterized by a bromine atom, a formyl group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-formylbenzonitrile can be synthesized through several methods. One common approach involves the bromination of 3-formylbenzonitrile using bromine in the presence of a catalyst. Another method includes the formylation of 4-bromobenzonitrile using formylating agents such as formic acid or formamide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and formylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-formylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-3-formylbenzonitrile has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Bromo-3-formylbenzonitrile exerts its effects involves interactions with various molecular targets and pathways. The formyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The bromine atom can also undergo substitution reactions, leading to the formation of bioactive derivatives .

Comparison with Similar Compounds

  • 2-Bromo-5-cyanobenzaldehyde
  • 5-Cyano-2-bromobenzaldehyde
  • 4-Bromo-3-methylbenzonitrile

Comparison: 4-Bromo-3-formylbenzonitrile is unique due to the presence of both a formyl and a nitrile group on the benzene ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for chemical modifications and the synthesis of diverse derivatives .

Properties

IUPAC Name

4-bromo-3-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXZVSRDZFPABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626636
Record name 4-Bromo-3-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89003-95-2
Record name 4-Bromo-3-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-formylbenzonitrile
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Synthesis routes and methods

Procedure details

4-Bromo-3-dibromomethyl-benzonitrile (5.66 g, 16 mmol) was dissolved in EtOH (150 mL) and heated to 60° C. Silver nitrate (6.80 g, 40 mmol), prepared as a solution in H2O (40 mL), was added dropwise, and the reaction was heated to 75° C. and stirred overnight. The organic layer was decanted, concentrated, and filtered, and the residue was partitioned between EtOAc and H2O. The product was extracted with EtOAc, and the combined organic layers were concentrated and purified by silica gel chromatography (0-30% EtOAc in hexanes) to give 4-bromo-3-formyl-benzonitrile.
Quantity
5.66 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
6.8 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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